molecular formula C30H34ClF3N4O B10836061 Pyrrolidine carboxamide derivative 2

Pyrrolidine carboxamide derivative 2

Cat. No.: B10836061
M. Wt: 559.1 g/mol
InChI Key: UGINLDOCQNRWSG-BJKOFHAPSA-N
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Description

Pyrrolidine carboxamide derivative 2 is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. Pyrrolidine carboxamide derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine carboxamide derivative 2 typically involves the construction of the pyrrolidine ring followed by functionalization to introduce the carboxamide group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an acylating agent can form the pyrrolidine ring, which is then further functionalized to introduce the carboxamide group .

Industrial Production Methods: Industrial production of pyrrolidine carboxamide derivatives often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine carboxamide derivative 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce amines .

Scientific Research Applications

Pyrrolidine carboxamide derivative 2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolidine carboxamide derivative 2 involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Pyrrolidine carboxamide derivative 2 can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: this compound is unique due to its specific functionalization, which imparts distinct biological activities and chemical reactivity. Its carboxamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C30H34ClF3N4O

Molecular Weight

559.1 g/mol

IUPAC Name

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C30H34ClF3N4O/c1-18-13-28(38(35-18)21-6-8-26(33)25(31)15-21)19-9-11-36(12-10-19)29(39)24-17-37(30(2,3)4)16-23(24)22-7-5-20(32)14-27(22)34/h5-8,13-15,19,23-24H,9-12,16-17H2,1-4H3/t23-,24+/m0/s1

InChI Key

UGINLDOCQNRWSG-BJKOFHAPSA-N

Isomeric SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)C5=CC(=C(C=C5)F)Cl

Canonical SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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